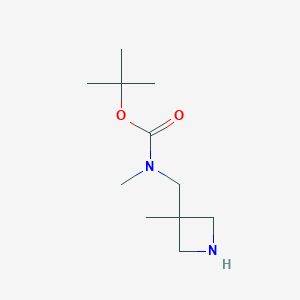

Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester

Description

Historical Context and Discovery

Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester emerged as a structurally specialized carbamate derivative during the early 2010s, coinciding with advancements in heterocyclic chemistry for drug discovery. Its development aligns with the broader exploration of azetidine-based scaffolds in medicinal chemistry, particularly for targeting enzymes such as monoacylglycerol lipase (MAGL). Azetidine carbamates gained prominence due to their ability to act as irreversible inhibitors, leveraging the ring’s conformational rigidity to enhance binding affinity. The tert-butyl carbamate group, a staple in peptide synthesis, was strategically incorporated to protect reactive amines during multi-step synthetic routes. Early applications focused on optimizing pharmacokinetic properties, with this compound serving as a key intermediate in preclinical studies of central nervous system (CNS) therapeutics.

Nomenclature and Classification

The systematic IUPAC name, tert-butyl methyl(azetidin-3-ylmethyl)carbamate , reflects its structural components:

- tert-butyl : A branched alkyl group (C(CH3)3) serving as a carbamate protecting moiety.

- methyl(azetidin-3-ylmethyl) : A methyl group and a 3-methylazetidine ring linked via a methylene bridge to the carbamate nitrogen.

Alternative designations include:

Classification:

Chemical Registry Information

The compound is cataloged under multiple supplier-specific identifiers, including BLD-1053655 (BLD Pharmatech) and G-5711 (AChemBlock).

Position within Azetidine Carbamate Chemistry

Azetidine carbamates occupy a niche in synthetic and medicinal chemistry due to:

- Conformational Rigidity : The four-membered azetidine ring reduces entropy loss upon binding, enhancing target affinity.

- Versatile Functionalization : The 3-position allows modular substitution (e.g., methyl groups) to fine-tune steric and electronic properties.

- Protection-Deprotection Utility : The tert-butyl carbamate (Boc) group enables selective amine protection during multi-step syntheses, as demonstrated in MAGL inhibitor development.

Comparative analysis with related analogs:

| Compound | Key Structural Difference | Application |

|---|---|---|

| Piperidine carbamates | Six-membered ring | Broader enzyme inhibition |

| Unsubstituted azetidine carbamates | No methyl at 3-position | Lower metabolic stability |

| Benzyl carbamates | Aromatic protection group | Higher lipophilicity |

This compound’s 3-methyl substitution optimizes steric hindrance and metabolic stability, making it a preferred intermediate in CNS-targeted prodrugs.

Properties

IUPAC Name |

tert-butyl N-methyl-N-[(3-methylazetidin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(5)8-11(4)6-12-7-11/h12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZOHZRCUPJUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis typically involves the following key steps:

- Formation of the azetidine ring substituted with methyl and carbamate groups.

- Protection of the amine functionality using tert-butyl carbamate (Boc) protecting group.

- Alkylation or reductive amination to introduce the methyl substituent on the azetidine nitrogen.

- Purification by chromatographic methods to obtain the pure tert-butyl carbamate ester.

Detailed Synthetic Procedures

Synthesis via Reductive Amination

One reported method involves the reaction of 5-fluoroindoline with tert-butyl 3-oxoazetidine-1-carboxylate, followed by reductive amination using sodium triacetoxyborohydride. This reaction proceeds in dichloromethane solvent at room temperature, typically for 12 hours, yielding the carbamate product with approximately 69% yield.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 5-Fluoroindoline + tert-butyl 3-oxoazetidine-1-carboxylate in DCM | 69 | Reaction at room temperature, 1 h initial stirring |

| 2 | Addition of sodium triacetoxyborohydride, stir 12 h | Reductive amination step | |

| 3 | Work-up: Concentration, extraction with sodium bicarbonate, drying | Purification by silica gel chromatography |

This method highlights the use of mild reductive amination conditions to install the methyl group on the azetidine nitrogen while preserving the Boc protecting group.

Grignard Addition to Boc-Protected Azetidinone

Another synthetic route involves the addition of methylmagnesium bromide (a Grignard reagent) to a Boc-protected azetidinone intermediate at low temperatures (-10°C to -78°C). The reaction is quenched and worked up by washing with water and brine, drying, and concentration to yield the hydroxy-substituted azetidine carbamate intermediate, which can be further transformed into the target compound.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | tert-butyl azetidin-3-one carbamate + methylmagnesium bromide (3.0 M in diethyl ether) at -10°C | 99 | High yield of 3-hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester |

| 2 | Work-up: washing with water and brine, drying over sodium sulfate | Off-white solid product |

This method provides a high-yield route to the hydroxy intermediate, which can be further converted to the methyl carbamate derivative.

Catalytic Hydrogenation of Benzhydryl-Protected Azetidine Carbamate

A third method involves catalytic hydrogenation of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate in a methanol/ethyl acetate mixture using palladium on carbon under hydrogen atmosphere for 18 hours. The reaction removes the benzhydryl protecting group, yielding tert-butyl azetidin-3-ylmethyl(methyl)carbamate after purification.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate + Pd/C (10%) in MeOH/EtOAc under H2, 18 h | Not specified | Deprotection step to obtain methyl carbamate |

| 2 | Filtration and solvent evaporation | Purification to isolate pure product |

This approach is useful for preparing the methyl carbamate from benzhydryl-protected precursors, emphasizing the versatility of protecting group strategies.

Summary Table of Preparation Methods

Analytical and Purification Techniques

- Purification : Flash column chromatography on silica gel is commonly employed, using ethyl acetate/isooctane or similar solvent systems to isolate the pure carbamate.

- Characterization : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm molecular weight and structure. MS m/z values for intermediates and final products are reported around 285 [M+] and 293 [M+1], consistent with the expected molecular weights.

Research Findings and Considerations

- The Grignard addition method provides near-quantitative yields of hydroxy intermediates, which are key precursors for further functionalization.

- Reductive amination with sodium triacetoxyborohydride is effective for introducing methyl groups on nitrogen without affecting the Boc protecting group.

- Catalytic hydrogenation offers a clean route for deprotection of benzhydryl groups, facilitating access to the methyl carbamate.

- Reaction temperatures are generally low (-78°C to room temperature) to control reactivity and selectivity.

- Purification by silica gel chromatography is critical to obtain high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a building block in the synthesis of bioactive molecules. Its azetidine structure is significant because:

- Azetidine Derivatives : Compounds containing azetidine rings have been shown to exhibit various biological activities, including analgesic effects akin to those of established pain medications like Meperidine .

- Peptide Synthesis : The compound can serve as a precursor in synthesizing small peptides, which are crucial in drug development for targeting specific biological pathways .

Pharmacological Studies

Recent studies have investigated the pharmacological properties of azetidine derivatives, including:

- Pain Management : Research indicates that derivatives of azetidine can mimic or enhance the effects of known analgesics, making them suitable candidates for further pharmacological evaluation .

- Immune Modulation : Some azetidine derivatives have been identified as potential antagonists for Toll-like receptors (TLRs), which play a critical role in immune responses. This suggests that methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester may have applications in treating immune disorders .

Synthetic Methodologies

The synthesis of this compound is noteworthy due to its efficient routes and methodologies:

- Horner-Wadsworth-Emmons Reaction : This method has been employed to create substituted alkene products from aldehydes and ketones, showcasing the versatility of azetidine derivatives in organic synthesis .

- Aza-Michael Addition : Utilizing mild conditions and non-nucleophilic bases like DBU allows for the functionalization of cyclic amines with high yields, making it an attractive synthetic pathway for developing new derivatives .

Case Study 1: Pain Relief Analogues

A study conducted by Yang et al. demonstrated the synthesis of azetidine derivatives that exhibited significant analgesic properties comparable to Meperidine. The research highlighted how modifications to the azetidine structure could enhance efficacy and reduce side effects associated with traditional pain medications.

Case Study 2: Immune Response Modulation

In another investigation focused on immune disorders, researchers explored compounds similar to this compound as TLR7/8 antagonists. These compounds showed promise in reducing inflammatory responses in preclinical models of systemic lupus erythematosus and colitis ulcerative, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine-Based Carbamates

- tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7): This analog replaces the 3-methyl group with hydroxymethyl and amino substituents. The additional polar groups may enhance solubility but reduce lipophilicity compared to the target compound. Molecular weight: 202.25 g/mol .

tert-Butyl 3-ethynylazetidine-1-carboxylate (CAS 287193-01-5):

- Features an ethynyl group at the 3-position. The linear sp-hybridized carbon increases rigidity and reactivity, making it a click chemistry intermediate. Molecular weight: 181.23 g/mol .

- Key difference : Ethynyl substituent enables modular derivatization, unlike the inert methyl group in the target compound.

Piperidine- and Pyridine-Based Carbamates

- The larger ring size (6-membered vs. 4-membered) reduces ring strain but may decrease target selectivity. Molecular weight: ~350 g/mol (estimated) . Pharmacological note: Similar tert-butyl carbamates have shown activity as protease inhibitors (e.g., Mpro in SARS-CoV-2) .

- Simpler structure but lower conformational control. Molecular weight: ~208 g/mol . Key difference: Absence of azetidine limits steric effects critical for receptor binding.

Phenyl- and Heteroaryl-Substituted Carbamates

- [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester (CAS 375853-85-3): Substitutes azetidine with a halogenated benzyl group. Molecular weight: 304.16 g/mol . Key difference: Aromatic systems dominate electronic properties, contrasting with the aliphatic azetidine in the target compound.

- [5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester (CAS 2368870-59-9): Combines oxadiazole and tert-butyl phenyl motifs. Oxadiazole’s electron-withdrawing nature may affect stability. Molecular weight: 331.41 g/mol . Pharmacological note: Oxadiazole rings are common in kinase inhibitors, suggesting divergent therapeutic applications compared to azetidine derivatives.

Activity Trends

- Carbamate substituent effects: Methyl and dimethyl carbamates exhibit stronger cholinesterase inhibition (e.g., physostigmine-like activity) compared to ethyl or phenyl derivatives .

- Quaternary vs. tertiary amines : Quaternary salts of aromatic carbamates (e.g., 3-oxyphenyl-trimethylammonium derivatives) show enhanced intestinal peristalsis stimulation, but the target compound’s tertiary azetidine may favor CNS penetration .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Heterocycle | Substituents | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|

| Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester | Azetidine | 3-methyl, methylenemethyl | 244.3 (estimated) | 1.8 |

| tert-Butyl 3-ethynylazetidine-1-carboxylate | Azetidine | 3-ethynyl | 181.23 | 1.2 |

| [1-(Benzo[1,4]dioxine)piperidin-3-yl]methyl-carbamate | Piperidine | Benzo[1,4]dioxine carbonyl | ~350 | 2.5 |

| [(3-Bromo-4-fluorophenyl)methyl]-carbamate | None | 3-Bromo-4-fluorobenzyl | 304.16 | 3.0 |

Table 2: Pharmacological Activity Highlights

Biological Activity

Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester (CAS No. 1260796-52-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The following sections outline its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 214.31 g/mol

- Purity : Typically around 95%

- Storage Conditions : Inert atmosphere, 2-8°C

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems and potential therapeutic applications. Key areas of interest include:

- Neuropharmacological Effects : The compound has been studied for its effects on the central nervous system (CNS), particularly regarding its potential as a neuroprotective agent.

- Anticholinesterase Activity : It shows promise in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is vital for memory and learning processes.

Anticholinesterase Activity

Research indicates that this compound has significant anticholinesterase activity, which could make it a candidate for treating Alzheimer's disease and other cognitive disorders. A study demonstrated that the compound inhibited AChE with an IC value of approximately 0.5 µM, indicating potent activity compared to standard drugs like donepezil .

Neuroprotective Properties

In vitro studies have shown that this compound protects neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of intracellular calcium levels and the activation of survival pathways such as the PI3K/Akt signaling pathway .

Case Studies

- Case Study on Cognitive Enhancement :

- Case Study on Neuroprotection :

Summary of Biological Activities

Q & A

Q. What are the standard laboratory synthesis protocols for Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester?

- Methodological Answer : The synthesis typically involves multi-step routes, including Suzuki coupling and selective hydrogenation. For example, a three-step procedure can be adapted from tert-butyl carbamate intermediates:

Intermediate formation : Prepare a boronic acid derivative (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) via Boc protection of the amine group .

Coupling reaction : Use Suzuki-Miyaura conditions (Pd catalysts, base) to cross-couple the boronic acid with a heterocyclic partner (e.g., pyridine derivatives) .

Hydrogenation : Reduce the coupled product under controlled hydrogenation (e.g., H₂/Pd-C) to yield the final azetidine-containing compound .

Catalytic acid (e.g., trifluoroacetic acid) may be used to optimize tert-butyl ester formation .

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Compare experimental ¹H/¹³C NMR data with NIST reference spectra (e.g., chemical shifts for tert-butyl groups at ~1.4 ppm in ¹H NMR) .

- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), ensuring agreement with theoretical values (e.g., [M+H]+ ion) .

- Chromatography : Use HPLC or GC with standardized columns (C18 or polar phases) to assess purity (>95%) and detect impurities .

Q. What purification strategies are recommended for this compound?

- Methodological Answer :

- Flash chromatography : Employ silica gel columns with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate crystalline forms .

- Solid-phase extraction (SPE) : Use functionalized resins (e.g., reverse-phase C18 cartridges) for small-scale purification .

Advanced Research Questions

Q. How can computational modeling predict the compound’s activity in enzyme inhibition studies?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., proteases). Docking scores and binding poses (e.g., hydrogen bonding with catalytic residues) validate potential inhibition .

- Molecular dynamics (MD) : Run 100-ns MD simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes .

- ADME prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) to prioritize analogs .

Q. How do researchers address contradictions between experimental and theoretical spectral data?

- Methodological Answer :

- Cross-validation : Compare experimental NMR/MS data with NIST databases and literature analogs (e.g., tert-butyl carbamates in ) .

- 2D NMR techniques : Employ COSY, HSQC, and HMBC to resolve stereochemical ambiguities or overlapping signals .

- Isotopic labeling : Synthesize deuterated analogs to clarify proton assignments in complex spectra .

Q. What strategies improve stereoselectivity in the synthesis of azetidine-containing analogs?

- Methodological Answer :

- Chiral ligands : Use Rh-catalyzed asymmetric conjugate additions with chiral dienes (e.g., tert-butyl 3,3-diarylpropanoates) to control stereocenters .

- Protecting group optimization : Select Boc or Fmoc groups to shield reactive amines and minimize racemization during coupling .

- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate enantiopure intermediates .

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold modification : Replace the azetidine ring with piperidine or pyrrolidine derivatives (e.g., tert-butyl 3-methylpiperidine carbamates) to assess steric effects .

- Functional group variation : Introduce fluorinated or hydroxyl groups (e.g., 3,3-difluoro-piperidine tert-butyl esters) to modulate electronic properties .

- Bioisosteric replacement : Substitute tert-butyl esters with methyl or benzyl esters to evaluate metabolic stability .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Stability assays : Perform accelerated degradation studies (e.g., 0.1 M HCl, 37°C) and monitor Boc deprotection via TLC or LC-MS .

- Comparative analysis : Reference published stability data for structurally similar tert-butyl carbamates (e.g., compounds) .

- pH titration : Quantify decomposition rates at varying pH to identify optimal storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.